molecular formula C10H12O2 B14026751 3-Methoxy-2,4-dimethylbenzaldehyde

3-Methoxy-2,4-dimethylbenzaldehyde

Cat. No.: B14026751
M. Wt: 164.20 g/mol
InChI Key: VCXUPEDTHIKZBQ-UHFFFAOYSA-N
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Description

3-Methoxy-2,4-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2,4-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,4-dimethylbenzaldehyde using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-2,4-dimethylbenzoic acid.

    Reduction: 3-Methoxy-2,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4-dimethylbenzaldehyde involves its interaction with various molecular targets. For example, in oxidation reactions, the aldehyde group is targeted by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, it may interact with enzymes that catalyze the conversion of aldehydes to other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Similar structure but with two methoxy groups instead of one.

    3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups at different positions.

    2,4-Dimethylbenzaldehyde: Lacks the methoxy group.

Uniqueness

3-Methoxy-2,4-dimethylbenzaldehyde is unique due to the specific positioning of the methoxy and dimethyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

3-methoxy-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-9(6-11)8(2)10(7)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXUPEDTHIKZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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